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Compound of Interest

Compound Name: 1,5-Diiodonaphthalene

Cat. No.: B1598947 Get Quote

1,5-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon of significant

interest to researchers in materials science and organic synthesis. Its symmetric, rigid structure

makes it a valuable precursor for the synthesis of novel organic semiconductors, polymers, and

complex molecular architectures. A comprehensive understanding of its thermodynamic

properties is paramount for the practical application of this compound, governing everything

from purification and process scale-up to the computational modeling of its behavior in

advanced materials.

This guide addresses the current state of knowledge regarding the thermodynamic properties

of 1,5-diiodonaphthalene. A review of the scientific literature reveals a notable scarcity of

experimentally determined data for key parameters such as the enthalpy of sublimation and

formation. Therefore, this document serves a dual purpose: to consolidate the known physical

properties and, more importantly, to provide a detailed, field-proven framework for the

experimental determination and computational estimation of its core thermodynamic

characteristics. For drug development professionals and scientists, this guide is intended to be

a roadmap for filling critical knowledge gaps and enabling more precise control over the

application of this versatile molecule.

Known and Predicted Physical Properties
The foundational physical properties of 1,5-diiodonaphthalene are summarized below. It is

critical to note that while the melting point is experimentally verified, other key values like the
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boiling point are derived from computational predictions, underscoring the need for rigorous

experimental validation.

Property Value Unit Data Type Reference(s)

Molecular

Formula
C₁₀H₆I₂ - - -

Molecular Weight 379.96 g/mol Calculated -

Melting Point 147 °C Experimental --INVALID-LINK--

Boiling Point 384.2 ± 15.0 °C Predicted --INVALID-LINK--

Density 2.265 ± 0.06 g/cm³ Predicted --INVALID-LINK--

Enthalpy of

Sublimation

(ΔHsub)

Not Available kJ/mol - -

Enthalpy of

Formation (ΔHf°)
Not Available kJ/mol - -

Heat Capacity

(Cp)
Not Available J/(mol·K) - -

Section 1: Vapor Pressure and Enthalpy of
Sublimation
The enthalpy of sublimation (ΔHsub), the energy required for a substance to transition directly

from a solid to a gas, is a critical parameter for purification via sublimation and for calculating

the lattice energy of the crystal.[1] It is determined by measuring the compound's vapor

pressure as a function of temperature.

Causality and Method Selection: The Knudsen Effusion
Technique
For organic solids with low volatility, such as 1,5-diiodonaphthalene, the Knudsen effusion

mass-loss technique is the gold standard for accurately measuring low vapor pressures
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(typically in the range of 10⁻³ to 1 Pa).[2][3] The method's authority stems from its direct

relationship between a measured rate of mass loss and the equilibrium vapor pressure,

governed by the Hertz-Knudsen equation.

The core principle is that a sample held in a sealed container (a Knudsen cell) at a constant

temperature will establish an equilibrium vapor pressure. If a small, well-defined orifice is

present, molecules will effuse into a high-vacuum environment at a rate proportional to that

pressure. By measuring the mass loss over time, the vapor pressure can be calculated. This

experimental value, when measured at several temperatures, allows for the determination of

the enthalpy of sublimation via the Clausius-Clapeyron equation.[3]

Experimental Protocol: Knudsen Effusion Mass-Loss
Measurement
This protocol describes a self-validating system for the determination of vapor pressure.

System Calibration (Trustworthiness Pillar):

Prior to sample analysis, the apparatus must be calibrated using a certified reference

material with a well-documented vapor pressure, such as benzoic acid.

Run the full experimental procedure with the reference material. The calculated vapor

pressures must fall within the accepted literature values to validate the performance of the

vacuum system, temperature control, and balance. This step ensures the integrity of all

subsequent measurements.

Sample Preparation:

Ensure the 1,5-diiodonaphthalene sample is of high purity (e.g., >95%), as volatile

impurities would erroneously increase the measured mass loss rate. Purification by

recrystallization or sublimation may be necessary.

Load approximately 5-20 mg of the crystalline sample into the Knudsen cell.

Experimental Procedure:

Place the loaded Knudsen cell into the thermostatted chamber of the apparatus.
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Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Pa). Causality: A high vacuum is

critical to ensure that the mean free path of the effusing molecules is much larger than the

orifice diameter. This prevents intermolecular collisions outside the orifice, a core

assumption of the method.[4]

Set the desired temperature for the first measurement. Allow the system to equilibrate for

at least 1-2 hours to ensure isothermal conditions within the cell. Causality: Precise and

stable temperature control is the most critical experimental variable, as vapor pressure is

exponentially dependent on temperature.

Measure the mass of the cell continuously using a high-precision microbalance. Record

mass as a function of time for a period sufficient to establish a stable, linear rate of mass

loss ( dm/dt ).

Data Acquisition and Analysis:

Repeat Step 3 for a series of temperatures (e.g., in 5 K increments) over a range that

yields measurable mass loss rates.

For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:

𝑃 = 𝑑𝑚
𝑑𝑡

1
𝐴𝑜 ⋅𝑊𝑐

√2𝜋𝑅𝑇
𝑀 P=dtdm​Ao​⋅Wc​1​M2πRT​​

Where:

dm/dt is the steady-state rate of mass loss ( kg/s ).

A_o is the area of the effusion orifice (m²).

W_c is the Clausing correction factor (dimensionless, accounts for orifice geometry).

R is the universal gas constant (8.314 J/(mol·K)).

T is the absolute temperature (K).

M is the molar mass of 1,5-diiodonaphthalene (0.37996 kg/mol ).

Derivation of Sublimation Enthalpy:
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Plot ln(P) versus 1/T. The data should form a straight line.

The standard molar enthalpy of sublimation (ΔH°sub) is derived from the slope of this line

according to the Clausius-Clapeyron equation: ngcontent-ng-c887220695="" _nghost-ng-

c2832362541="" class="inline ng-star-inserted">

𝑆𝑙𝑜𝑝𝑒 = − Δ𝐻sub
𝑅 Slope=−RΔHsub​​

Visualization: Knudsen Effusion Workflow
The logical flow of the Knudsen effusion experiment is depicted below.
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Knudsen effusion experimental workflow.
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Section 2: Enthalpy of Formation
The standard molar enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a

compound is formed from its constituent elements in their standard states. It is a fundamental

measure of a molecule's thermodynamic stability.

Causality and Method Selection: Combustion
Calorimetry
For organic compounds like 1,5-diiodonaphthalene, the most established method for

determining ΔHf° is static-bomb combustion calorimetry.[3] The experiment does not measure

the enthalpy of formation directly. Instead, it precisely measures the energy of combustion

(ΔUc). This value is then used within a thermodynamic cycle based on Hess's Law to calculate

the enthalpy of formation. The high energy release upon combustion allows for a precise and

reliable measurement.

Experimental Protocol: Static-Bomb Combustion
Calorimetry

Calorimeter Calibration:

The effective heat capacity of the calorimeter system (Ccal) must be determined by

combusting a certified standard, typically benzoic acid, for which the energy of combustion

is known with high accuracy.[5][6] This is a critical self-validation step.

Sample Preparation:

A pellet of 1,5-diiodonaphthalene (approx. 0.5 - 1.0 g) is weighed with high precision.

The pellet is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to

contact the sample.

A small, known amount of water is added to the bomb to ensure all combustion products

are in their standard states (e.g., H₂O(l)).

Combustion:
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The bomb is sealed and pressurized with high-purity oxygen (e.g., to 30 atm). Causality: A

high pressure of pure oxygen is required to ensure complete and rapid combustion of the

organic sample.

The bomb is placed in a calorimeter bucket containing a precisely known mass of water.

The entire assembly is allowed to reach thermal equilibrium.

The sample is ignited by passing a current through the fuse wire.

Data Acquisition and Analysis:

The temperature of the water in the bucket is recorded at regular intervals before and after

ignition to determine the precise temperature change (ΔT) resulting from the combustion.

The total heat released (qtotal) is calculated: q_total = C_cal * ΔT

Corrections are made for the heat released by the combustion of the fuse wire.

The constant-volume energy of combustion (ΔUc) for the sample is calculated from qtotal.

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the relation

ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the

combustion reaction.

Derivation of Enthalpy of Formation:

The standard enthalpy of formation (ΔHf°) of 1,5-diiodonaphthalene is calculated using

Hess's Law and the following reaction: C₁₀H₆I₂(s) + 11.5 O₂(g) → 10 CO₂(g) + 3 H₂O(l) +

I₂(s)

The relationship is: ΔHc° = [10 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₀H₆I₂, s)]

Since the standard enthalpies of formation for CO₂(g) and H₂O(l) are known with high

accuracy, ΔHf°(C₁₀H₆I₂, s) can be determined.

Visualization: Thermodynamic Cycle for Enthalpy of
Formation
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This diagram illustrates the application of Hess's Law to find the enthalpy of formation from

combustion data.

Elements in Standard State
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  ΔH_f°(Compound) = ?

Combustion Products
10 CO₂(g) + 3 H₂O(l)

  Σ ΔH_f°(Products)
(Known Literature Values)

  ΔH_c°(Compound)
(Experimentally Measured)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1598947#thermodynamic-properties-of-1-5-
diiodonaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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